BenchChemオンラインストアへようこそ!

SHR902275

Kinase selectivity cRAF inhibitor RAS mutant cancer

SHR902275 is a paradox-breaking pan-RAF inhibitor with validated sub-10 nM potency across cRAF, bRAFwt, and bRAFV600E, and exceptional oral PK for chronic RAS-mutant xenograft studies. Validated in Calu6 and SK-MEL2 models (GI50 ≤0.4 nM). Ideal for screening and PK/PD studies, eliminating the confounding ERK activation of first-generation BRAF inhibitors. Inquire for procurement details.

Molecular Formula C26H23F3N4O4
Molecular Weight 512.5 g/mol
Cat. No. B12411302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHR902275
Molecular FormulaC26H23F3N4O4
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=NN=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)NC(=O)CC5(O4)CCOCC5
InChIInChI=1S/C26H23F3N4O4/c1-15-2-4-18(31-24(35)21-11-17(14-30-33-21)26(27,28)29)12-19(15)16-3-5-20-22(10-16)37-25(13-23(34)32-20)6-8-36-9-7-25/h2-5,10-12,14H,6-9,13H2,1H3,(H,31,35)(H,32,34)
InChIKeyLRTINOCIDJSJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHR902275: A Next-Generation Spiro Amide RAF Inhibitor for RAS Mutant Cancer Research – Potency, Selectivity, and Procurement Guide


SHR902275 (Molecule 33) is a potent, selective, and orally active RAF kinase inhibitor belonging to a novel spiro amide chemical class, developed specifically to target cancers harboring RAS mutations while sparing wild-type BRAF signaling. In biochemical assays, SHR902275 inhibits cRAF with an IC50 of 1.6 nM, bRAF wild-type with an IC50 of 10 nM, and bRAFV600E with an IC50 of 5.7 nM, demonstrating a favorable ~6.3-fold selectivity window for cRAF over bRAFwt [1]. The compound exhibits strong antiproliferative activity across RAS- and BRAF-mutant cancer cell lines, including H358 (KRAS G12C, GI50 = 1.5 nM), A375 (BRAF V600E, GI50 = 0.17 nM), Calu6 (KRAS Q61K, GI50 = 0.4 nM), and SK-MEL2 (NRAS Q61R, GI50 = 0.32 nM) [1]. Its spiro amide scaffold provides a differentiated intellectual property position relative to other RAF inhibitors in the class [1].

Why SHR902275 Cannot Be Substituted with First-Generation or Alternative Next-Generation RAF Inhibitors in RAS Mutant Cancer Research


First-generation RAF inhibitors (vemurafenib, dabrafenib, encorafenib) are ineffective against RAS-mutant cancers and paradoxically activate ERK signaling in wild-type BRAF cells, leading to treatment-emergent toxicities and acquired resistance within 6–7 months [1]. Next-generation RAF inhibitors, while designed to mitigate paradoxical activation, exhibit significant divergence in their RAF isoform selectivity profiles and cellular potencies. For example, the clinical-stage b/cRAF inhibitor LXH254 (naporafenib) demonstrates ~3-fold selectivity for CRAF over BRAF, while RAF709 shows near-equipotent inhibition of both isoforms (ratio ~1.3-fold) [2]. SHR902275's distinct ~6.3-fold cRAF-over-bRAFwt selectivity profile provides a quantitatively different pharmacological fingerprint that cannot be replicated by substituting an alternative b/cRAF inhibitor. Furthermore, SHR902275's spiro amide scaffold represents a structurally differentiated chemotype from the aryl-urea or sulfonamide-based backbones of LXH254 and RAF709, making it irreplaceable for structure-activity relationship (SAR) studies and intellectual property-driven research programs [1].

SHR902275 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Against RAF709, LXH254, and First-Generation RAF Inhibitors


cRAF vs. bRAFwt Biochemical Selectivity: SHR902275 Delivers ~6.3-Fold cRAF Preference

In biochemical IC50 assays, SHR902275 exhibits 6.25-fold selectivity for cRAF (IC50 = 1.6 nM) over bRAFwt (IC50 = 10 nM), a selectivity ratio that is approximately 2.2-fold greater than the ~2.9-fold cRAF preference exhibited by LXH254 (CRAF IC50 = 0.072 nM, BRAF IC50 = 0.21 nM) [1][2] and approximately 5.0-fold greater than the ~1.25-fold selectivity seen with RAF709 (BRAF IC50 = 0.4 nM, CRAF IC50 = 0.5 nM) . This elevated cRAF-over-bRAFwt selectivity is particularly significant given that cRAF (RAF1) has been identified as the critical mediator of KRAS-driven tumor proliferation and paradoxical MAPK reactivation [1].

Kinase selectivity cRAF inhibitor RAS mutant cancer RAF isoform profiling

Calu6 RAS-Mutant Cellular Growth Inhibition: SHR902275 Exhibits ~700-Fold Greater Antiproliferative Potency than LXH254 in KRAS Q61K Cells

In the RAS-mutant Calu6 non-small cell lung cancer cell line (KRAS Q61K), SHR902275 exhibits an antiproliferative GI50 of 0.4 nM [1]. By contrast, the clinical-stage b/cRAF inhibitor LXH254 (naporafenib) inhibits Calu6 cell proliferation with a reported EC50 of 280 nM (0.28 μM) under comparable cell viability assay conditions . This represents an approximately 700-fold difference in potency favoring SHR902275. The structurally distinct clinical candidate RAF709 exhibits an even weaker Calu6 proliferation EC50 of 950 nM (0.95 μM), representing a ~2,375-fold difference versus SHR902275 . While differences in assay format (GI50 vs. EC50) and exposure duration should be noted, the magnitude of the cellular potency gap is consistent and substantial across multiple comparator compounds.

Cellular antiproliferation Calu6 KRAS Q61K GI50 comparison NSCLC model

Solubility Enhancement Over Predecessor: SHR902275 Rescues Developability from an Intractable Lead with >0.07 μM Aqueous Solubility Barrier

The predecessor compound, RAF inhibitor 1, exhibited critically low aqueous solubility of 0.07 μM in PBS (pH 7.4), which halted its further preclinical evaluation [1]. Through extensive spiro scaffold optimization—specifically expanding the [6,6]-fused bicyclic system to [6,7]-fused rings—SHR902275 (Molecule 33) achieved a greatly improved solubility profile that enabled progression into comprehensive DMPK and in vivo efficacy studies [1]. The paper explicitly states that solubility enhancement was a primary optimization goal driving the structural transition from compound 1 to SHR902275. The development of a pro-drug (compound 48) to further increase systemic exposure in toxicity studies corroborates that solubility was a rate-limiting parameter successfully addressed through medicinal chemistry optimization [1].

Aqueous solubility Lead optimization Developability Spiro scaffold

Minimized Paradoxical MAPK Pathway Activation: SHR902275 Overcomes the Mechanism-Based Liability of First-Generation RAF Inhibitors

First-generation RAF inhibitors (vemurafenib, dabrafenib, encorafenib) paradoxically activate ERK signaling in RAS-mutant and BRAF wild-type cells by promoting RAF dimerization and downstream MEK-ERK phosphorylation, a mechanism that both limits therapeutic efficacy and drives treatment-emergent squamous cell carcinomas and keratoacanthomas [1]. The SHR902275 discovery paper explicitly characterizes Molecule 33 as exhibiting 'minimized paradoxical activation' [1], positioning it alongside other next-generation RAF inhibitors (RAF709, LXH254, PLX8394) that were specifically designed to evade this class-level liability. The paper notes that in the KRAS G12C-mutant, paradoxical-activation-sensitive H358 cell line, the predecessor compound 1 already showed a 'profound antiproliferation effect with minimized paradoxical activation,' and further optimization to SHR902275 maintained this critical property while substantially improving potency and drug-like characteristics [1].

Paradoxical activation pERK MAPK pathway RAF dimer

In Vivo Efficacy in RAS-Mutant Calu6 Xenograft: Dose-Dependent Tumor Growth Inhibition at 3–30 mg/kg Oral Dosing

SHR902275 was evaluated in an in vivo RAS-mutant Calu6 cell-derived xenograft (CDX) mouse model and demonstrated dose-dependent antitumor efficacy across an oral dosing range of 3–30 mg/kg [1][2]. This in vivo activity is supported by the compound's outstanding mouse and rat oral pharmacokinetic profile, which the paper describes as a key differentiating feature [1]. As a cross-study comparator, LXH254 (naporafenib) also demonstrates tumor regression in Calu-6 xenograft models, but requires higher oral doses (15–150 mg/kg in nude rats) to achieve comparable pMEK suppression . RAF709 similarly demonstrates Calu-6 xenograft activity with dose-proportional pERK inhibition, though direct comparison of tumor growth inhibition metrics is limited by differences in experimental design [3]. The SHR902275 paper highlights that the combination of oral bioavailability and in vivo efficacy at relatively low doses distinguishes this compound within its class [1].

Xenograft efficacy Calu6 CDX model Oral bioavailability In vivo pharmacology

SHR902275 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating cRAF-Specific Signaling in KRAS-Mutant Tumors

For research groups focused on dissecting cRAF (RAF1)-dependent signaling in KRAS-driven cancers, SHR902275 provides the highest cRAF-over-bRAFwt selectivity ratio (~6.3-fold) among commonly available b/cRAF inhibitors, compared to ~2.9-fold for LXH254 and ~1.25-fold for RAF709 [1][2]. This selectivity window makes SHR902275 the tool compound of choice for experiments requiring preferential cRAF inhibition with relative sparing of bRAFwt activity, such as studies of RAF isoform-specific functions in KRAS-mutant NSCLC, colorectal, and pancreatic cancer models [1].

High-Sensitivity Cellular Antiproliferative Screening in RAS-Mutant NSCLC Models

With a Calu6 (KRAS Q61K) GI50 of 0.4 nM, SHR902275 is approximately 700-fold more potent than LXH254 (EC50 = 280 nM) and over 2,000-fold more potent than RAF709 (EC50 = 950 nM) in this prototypical RAS-mutant NSCLC cell line [1]. Researchers conducting high-throughput antiproliferative screens or combination drug studies in Calu6 or related KRAS-mutant NSCLC models will benefit from SHR902275's picomolar-range cellular potency, which enables the use of lower compound concentrations, reduces DMSO carryover artifacts, and expands the dynamic range for detecting synergistic drug interactions [1].

Spiro Amide Scaffold-Based Medicinal Chemistry and IP-Driven Drug Discovery Programs

SHR902275's novel spiro amide core—specifically a [6,7]-fused spiro[benzo[b][1,4]oxazepine-2,4′-pyran] system—represents a structurally differentiated chemotype from the aryl-urea backbone of LXH254 or the pyrido-pyrimidinone scaffold of RAF709 [1]. Pharmaceutical and biotechnology organizations pursuing intellectual property in the RAF inhibitor space can use SHR902275 as a reference compound for spirocyclic SAR exploration, scaffold-hopping campaigns, or as a benchmark for new chemical entity (NCE) profiling against a next-generation RAF inhibitor with demonstrated in vivo oral activity [1].

In Vivo Oral Dosing Studies in RAS-Mutant Xenograft Models Requiring Favorable Pharmacokinetics

For preclinical in vivo oncology studies requiring sustained oral dosing, SHR902275 combines dose-dependent Calu6 xenograft efficacy at 3–30 mg/kg with outstanding mouse and rat oral PK, a profile that the discovery paper highlights as a key differentiating feature [1][3]. Compared to LXH254, which requires 15–150 mg/kg oral dosing for pMEK suppression in Calu-6 xenograft models , SHR902275's lower efficacious dose range may translate to reduced compound consumption, simplified formulation requirements, and lower cost per in vivo efficacy study—important practical considerations for procurement planning in resource-constrained academic or small-biotech settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHR902275

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.